molecular formula C8H7ClN2O4 B1429541 Methyl 2-amino-6-chloro-3-nitrobenzoate CAS No. 635317-46-3

Methyl 2-amino-6-chloro-3-nitrobenzoate

Cat. No. B1429541
Key on ui cas rn: 635317-46-3
M. Wt: 230.6 g/mol
InChI Key: VKAANPGYTOPKLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07323567B2

Procedure details

A solution of methyl 6-chloro-2-[(4-methoxybenzyl)amino]-3-nitrobenzoate (13.2 g, 37.6 mmol) and TFA (75 mL) was stirred at room temperature for 1.7 h. The mixture was diluted with EtOAc (500 mL) and water (250 mL). Solid NaHCO3 (125 g) was slowly added to the heterogeneous mixture. Saturated aqueous NaHCO3 solution (200 mL) and EtOAc were added and the phases were separated. The organic layer was washed with saturated aqueous NaHCO3 solution (150 mL) and brine (50 mL) then dried (MgSO4), filtered and concentrated under reduced pressure. The residue was purified by flash chromatography (10-40μ silica gel; hexane:EtOAc 5:1) to yield the title compound (7.03 g, 81% yield) as a yellow solid.
Name
methyl 6-chloro-2-[(4-methoxybenzyl)amino]-3-nitrobenzoate
Quantity
13.2 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
reactant
Reaction Step One
Quantity
125 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
500 mL
Type
solvent
Reaction Step Four
Name
Quantity
250 mL
Type
solvent
Reaction Step Four
Yield
81%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([C:8]([O:10][CH3:11])=[O:9])=[C:6]([NH:12]CC2C=CC(OC)=CC=2)[C:5]([N+:22]([O-:24])=[O:23])=[CH:4][CH:3]=1.C(O)(C(F)(F)F)=O.C([O-])(O)=O.[Na+]>CCOC(C)=O.O>[NH2:12][C:6]1[C:5]([N+:22]([O-:24])=[O:23])=[CH:4][CH:3]=[C:2]([Cl:1])[C:7]=1[C:8]([O:10][CH3:11])=[O:9] |f:2.3|

Inputs

Step One
Name
methyl 6-chloro-2-[(4-methoxybenzyl)amino]-3-nitrobenzoate
Quantity
13.2 g
Type
reactant
Smiles
ClC1=CC=C(C(=C1C(=O)OC)NCC1=CC=C(C=C1)OC)[N+](=O)[O-]
Name
Quantity
75 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Step Two
Name
Quantity
125 g
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step Three
Name
Quantity
200 mL
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C
Step Four
Name
Quantity
500 mL
Type
solvent
Smiles
CCOC(=O)C
Name
Quantity
250 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the phases were separated
WASH
Type
WASH
Details
The organic layer was washed with saturated aqueous NaHCO3 solution (150 mL) and brine (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
then dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography (10-40μ silica gel; hexane:EtOAc 5:1)

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C(=O)OC)C(=CC=C1[N+](=O)[O-])Cl
Measurements
Type Value Analysis
AMOUNT: MASS 7.03 g
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 81.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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